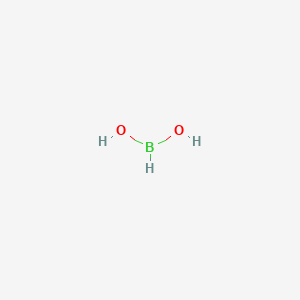
Dihydroxyborane
Cat. No. B1209890
Key on ui cas rn:
74930-82-8
M. Wt: 45.84 g/mol
InChI Key: ZADPBFCGQRWHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012466B2
Procedure details


Boronic acid solution 0.1 M was prepared in Toluene/EtOH (1/1). Boronic acid solution (100 mmol, 1000 μL) was added to vials. A suspension of 5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol (16) 0.1 M was prepared in Toluene/EtOH (1/1). Suspension of intermediate 56 (500 μL, 50 mmol) was added into each vial. Saturated Na2CO3 (500 μL) was added to each vial. Add catalytic amount of BDtBFPdCl2 to each vial at a time followed by purging with N2 with pipette and cap the vial immediately. The reactions were shaken at 100° C. for at least 16 h. EtOAc (2 mL) was added to each vial. Water (0.5 mL) was added to each vial. Vortex vials and water layer was removed. Additional water (1500 μL) was added to each vial, vortex and remove the water layer. Repeat water washing sequence again. Solvents were removed to dryness. Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA) and purified by reverse phase HPLC. To obtain 5-(4′-fluoro-[1,1′-biphenyl]-3-yl)-7-(4-methoxyphenyl)amino)-2H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-4(5H)-one (Compound 133) (11.2 mmol, 22%) LC-Mass: m/e 479 (M+1).
Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name
Compound 133
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
intermediate 56
Quantity
500 μL
Type
reactant
Reaction Step Five


Name
Toluene EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Name

Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[BH:1]([OH:3])[OH:2].BrC1C=C(N2C3N=C(NC4C=CC(OC)=CC=4)N=CC=3C3=NN=C(O)C3=C2)C=CC=1.C([O-])([O-])=O.[Na+].[Na+].FC1C=CC(C2C=CC=C([N:53]3[C:58]4[N:59]=[C:60](NC5C=CC(OC)=CC=5)[N:61]=[CH:62][C:57]=4[C:56]4=[N:72][NH:73][CH:74]=[C:55]4[C:54]3=[O:75])C=2)=CC=1>C1(C)C=CC=CC=1.CCO>[BH:1]([OH:3])[OH:2].[N:72]1[NH:73][CH:74]=[C:55]2[C:54](=[O:75])[NH:53][C:58]3[N:59]=[CH:60][N:61]=[CH:62][C:57]=3[C:56]=12 |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
Toluene EtOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C.CCO
|
Step Two
|
Name
|
Compound 133
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(=CC=C1)N1C(C=2C(C3=C1N=C(N=C3)NC3=CC=C(C=C3)OC)=NNC2)=O
|
Step Three
|
Name
|
|
|
Quantity
|
1000 μL
|
|
Type
|
reactant
|
|
Smiles
|
B(O)O
|
Step Four
|
Name
|
5-(3-bromophenyl)-7-((4-methoxyphenyl)amino)-5H-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-3-ol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)N1C=C2C(C3=C1N=C(N=C3)NC3=CC=C(C=C3)OC)=NN=C2O
|
Step Five
[Compound]
|
Name
|
intermediate 56
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Seven
|
Name
|
Toluene EtOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C.CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reactions were shaken at 100° C. for at least 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added into each vial
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add catalytic amount of BDtBFPdCl2 to each vial at a time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by purging with N2 with pipette
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap the vial immediately
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc (2 mL) was added to each vial
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (0.5 mL) was added to each vial
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Vortex vials and water layer was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Additional water (1500 μL) was added to each vial, vortex and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the water layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvents were removed to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Residue was dissolved in DMSO (1 mL) (may need heat to dissolve or add one drop TFA)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by reverse phase HPLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N=1NC=C2C1C1=C(N=CN=C1)NC2=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 11.2 mmol | |
| YIELD: PERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
